molecular formula C18H21N3O B034456 1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea CAS No. 19985-24-1

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea

Cat. No. B034456
CAS RN: 19985-24-1
M. Wt: 295.4 g/mol
InChI Key: RKROQEVUVQKKGT-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea, commonly known as BP-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BP-3 belongs to the class of N-phenylurea derivatives and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of BP-3 is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In anticancer research, BP-3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, BP-3 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the development of the disease.

Biochemical And Physiological Effects

BP-3 has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, BP-3 has been shown to induce DNA damage and cell cycle arrest in cancer cells. In Alzheimer's disease research, BP-3 has been shown to reduce the formation of amyloid-beta oligomers, which are believed to be toxic to neurons.

Advantages And Limitations For Lab Experiments

BP-3 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its versatility, as it can be used in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and monitoring in experiments.

Future Directions

There are several future directions for BP-3 research, including the development of more potent derivatives, the investigation of its potential use in other diseases, and the study of its mechanism of action. Additionally, the synthesis of BP-3 using more sustainable and environmentally friendly methods is an area of future research. Overall, BP-3 has significant potential for scientific research applications and warrants further investigation.

Synthesis Methods

BP-3 can be synthesized using different methods, including the reaction between 1-benzylpyrrolidine-3-carboxylic acid and phenyl isocyanate. Another method involves the reaction between 1-benzylpyrrolidine-3-carboxamide and phenyl isocyanate in the presence of a base. The synthesis of BP-3 is a crucial step in its scientific research applications.

Scientific Research Applications

BP-3 has been studied in various scientific research fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BP-3 has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In neuroscience, BP-3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, BP-3 has been investigated for its potential use in the synthesis of functionalized polymers.

properties

CAS RN

19985-24-1

Product Name

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)-3-phenylurea

InChI

InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22)

InChI Key

RKROQEVUVQKKGT-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3

synonyms

1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea

Origin of Product

United States

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